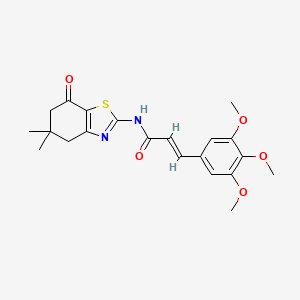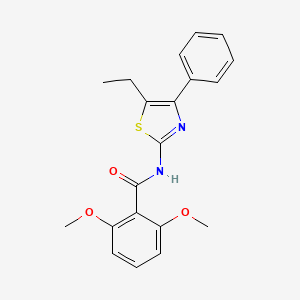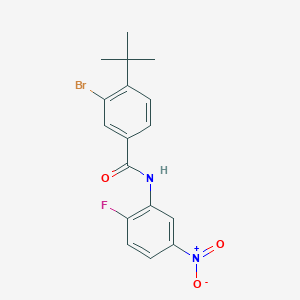![molecular formula C19H19N3O5S B3536420 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide](/img/structure/B3536420.png)
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide
Vue d'ensemble
Description
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide, also known as NPPB, is a chemical compound that has been extensively studied for its applications in scientific research. NPPB is a potent inhibitor of various ion channels, including chloride channels and aquaporins. Its unique properties make it an essential tool for studying the physiological and biochemical effects of ion channels.
Mécanisme D'action
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide's mechanism of action involves the inhibition of ion channels by binding to specific sites on the channel protein. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, as well as aquaporins. The inhibition of these channels leads to a decrease in ion flux and the disruption of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been used to study the regulation of cell volume, the role of chloride channels in neuronal signaling, and the effects of aquaporin inhibition on fluid secretion. Additionally, this compound has been used to study the effects of ion channel dysfunction in various diseases, including cystic fibrosis and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide in lab experiments is its potency and specificity for ion channels. It has been shown to be effective at inhibiting a range of channels, making it a versatile tool for studying various physiological processes. However, one of the limitations of this compound is its toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and experimental subjects.
Orientations Futures
There are several future directions for the use of 3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide in scientific research. One area of interest is the development of this compound analogs with improved specificity and potency for specific ion channels. Additionally, this compound has shown promise as a potential therapeutic agent for various diseases, including cystic fibrosis and epilepsy. Further research is needed to explore the potential clinical applications of this compound and its analogs. Finally, this compound's ability to inhibit aquaporins makes it a promising tool for studying the role of these channels in various physiological processes, including fluid secretion and osmoregulation.
Applications De Recherche Scientifique
3-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acrylamide has been widely used in scientific research for its ability to inhibit ion channels. Chloride channels and aquaporins are essential for various physiological processes, including cell volume regulation, fluid secretion, and neuronal signaling. By inhibiting these channels, this compound has been used to study the physiological and biochemical effects of these processes.
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c23-19(12-7-15-5-1-2-6-18(15)22(24)25)20-16-8-10-17(11-9-16)28(26,27)21-13-3-4-14-21/h1-2,5-12H,3-4,13-14H2,(H,20,23)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFERQRGTDSXHMV-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B3536339.png)


![1-(5-chloro-2-methylphenyl)-4-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3536350.png)

![2-bromo-6-methoxy-4-[(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B3536353.png)


![N-{5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(4-fluorophenoxy)acetamide](/img/structure/B3536391.png)
![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide](/img/structure/B3536395.png)

![{2-bromo-6-ethoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}acetic acid](/img/structure/B3536418.png)
![2-{[4-benzyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3536419.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B3536439.png)
